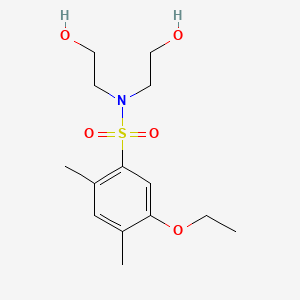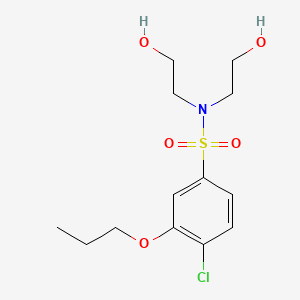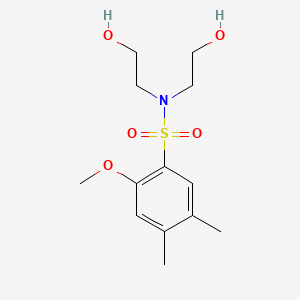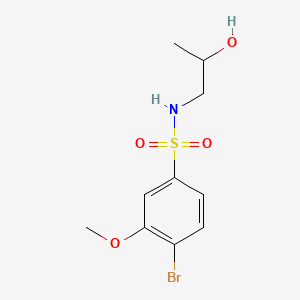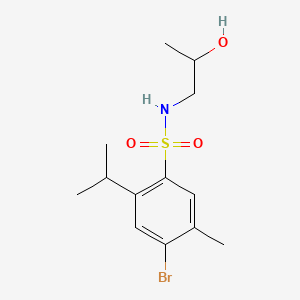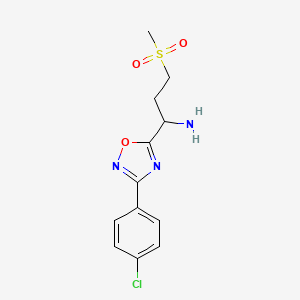
1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. This compound is also known as SBI-477 and has been synthesized using different methods.
Mechanism Of Action
The mechanism of action of 1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine involves the activation of GPR119, which is expressed in pancreatic beta cells and intestinal enteroendocrine cells. This activation leads to the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulate insulin secretion and improve glucose homeostasis.
Biochemical and Physiological Effects:
1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine has been found to have various biochemical and physiological effects such as improving insulin sensitivity and glucose tolerance, promoting weight loss, and reducing inflammation. This compound has also been shown to increase GLP-1 secretion and reduce food intake.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine in lab experiments include its ability to improve glucose homeostasis and insulin sensitivity, as well as its potential for the treatment of obesity and diabetes. However, the limitations include the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research on 1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine. These include the development of more potent and selective GPR119 agonists, the investigation of its potential for the treatment of other metabolic disorders such as nonalcoholic fatty liver disease and metabolic syndrome, and the exploration of its potential as a tool for studying the role of GPR119 in glucose homeostasis and insulin secretion.
In conclusion, 1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. Its mechanism of action involves the activation of GPR119, which leads to the release of incretin hormones and improves glucose homeostasis. While this compound shows promise for the treatment of obesity and diabetes, further studies are needed to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of 1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine has been reported using different methods such as the reaction of 4-Chlorobenzoyl chloride with hydrazine hydrate to form 4-Chlorophenyl hydrazine. This compound is further reacted with ethyl oxalyl chloride to form 4-Chlorophenyl hydrazine oxalate. The final step involves the reaction of 4-Chlorophenyl hydrazine oxalate with 3-(methylsulfonyl)propan-1-amine and sodium methoxide to form 1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine.
Scientific Research Applications
1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine has been used in various scientific research applications such as in the study of obesity and diabetes. It has been found to improve insulin sensitivity and glucose tolerance in animal models. This compound has also been used to study the role of GPR119, a G protein-coupled receptor, in the regulation of glucose homeostasis.
properties
IUPAC Name |
1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfonylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3S/c1-20(17,18)7-6-10(14)12-15-11(16-19-12)8-2-4-9(13)5-3-8/h2-5,10H,6-7,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLBCCKXVBVYRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

